Journal Name:Progress in Energy and Combustion Science
Journal ISSN:0360-1285
IF:35.339
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/474/description#description
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:35
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c02898
Recently, several transition metal chalcogenide materials with favorable optical and electrical properties suitable for sustainable solar-based energy generation have been identified. In this work, thin films of two promising ternary sulfides (bornite and chalcopyrite) in the Cu–Fe–S system were successfully synthesized as thin films from utilizing tris-N,N-diethyldithiocarbamate iron(III) and bis-N,N-diethyldithiocarbamate copper(II) molecular precursors in aerosol-assisted chemical vapor deposition at 450 °C for 1 h. The deposited thin films were studied by powder X-ray diffraction, and the resulting patterns were indexed to orthorhombic and tetragonal copper iron sulfide (bornite, Cu5FeS4 and chalcopyrite, CuFeS2). The morphology of the films at the microscale was explored by scanning electron microscopy, revealing a polycrystalline thin film with elemental ratios (i.e., Cu:Fe:S) of the two materials corresponding to those expected for bornite (≈5:1:4) and chalcopyrite (≈1:1:2), consistent with the X-ray structural characterization. Characterization of the electrical transport properties of these high-quality thin films by the four-point probe method was performed. The results revealed resistivities of 1.8 × 10–4 Ω·m for bornite and 1.6 × 10–2 Ω·m for chalcopyrite, which are consistent with previously reported values for the bulk materials. Estimation of the optical energy band gap from Tauc plots of the ultraviolet-visible spectroscopy data was taken for bornite and chalcopyrite giving direct band gap energies of 1.28 and 0.97/1.62 eV, respectively, demonstrating their potential utility as either solar absorbing thin films or for photocatalysts for water splitting.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c02833
Monoclinic zirconium dioxide (m-ZrO2) is a wide-band-gap functional oxide with many applications. Understanding the role of intrinsic defects and dopants is important for improving the properties of m-ZrO2 relevant to its applications. In this work, we characterize the electronic states and energy levels of oxygen vacancies (VO’s) and n-type Nb, Ta, Rb, H, and F dopants in the bulk and at the majority (1̅11) surface of m-ZrO2, using accurate dielectric-dependent hybrid functional calculations. Our results show that VO’s generally behave as deep donors with the excess electrons localized at the vacant O sites in the form of F centers, in agreement with previous studies. In contrast, surface VO’s at two-fold coordinated oxygen sites show a rather shallow (1+/0) transition level. Shallow levels are also obtained for adsorbed hydrogen (Hads) and fluorine substituting an oxygen atom (FO) either in the bulk or at the surface, whereas Nb and Ta form deep levels. Overall, our results suggest that FO is the best candidate for realizing n-type conductivity in bulk m-ZrO2, while surface VO’s and Hads provide an efficient way to control the surface chemistry of m-ZrO2.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-16 , DOI:
10.1021/acs.jpcc.3c02012
In this work, we propose a computational system with two metal catecholates that can potentially cause synergistic effects in the binding energy of the gas molecules. Specifically, large-scale screening was conducted on 2880 Zr metal–organic frameworks, and we have identified a couple of materials that possessed the optimal configuration between the neighboring linkers to induce synergetic binding in the CO2 molecule. Periodic DFT simulations on these candidate materials indicate that while the binding energy values of CO and CO2 are comparable for the single metal-catecholate case, the presence of the second metal-catecholate leads to a significant enhancement in the CO2 binding energy but not in CO. This can be explained by the difference between CO2, which can bind cooperatively, and CO, which only binds on one side of the C atom. We expect that our study can be applied to diverse applications that require both strong binding and high selectivity.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-09 , DOI:
10.1021/acs.jpcc.3c02182
Light–matter interaction in subwavelength-scale optical confinement structures is a hot topic in basic science and the photonic industry. Materials experiencing high electric field strength can change their optical properties according to the intensity of light, as governed by the laws of nonlinear optics. In this paper, we investigate the linear and nonlinear optical behavior of cobalt phthalocyanine (CoPc) placed in the combined local fields of plasmonic and photonic cavity modes. Using polymeric layers, we created a planar microcavity and embedded the cavity layer with CoPc/Au nanocomposites. The enormous field strengths caused by the cavity photon–plasmon coupling significantly enhance the nonlinear optical absorption of the CoPc. The combination of photon–plasmon–exciton interactions in the hybrid microcavity results in an enhancement of the excited-state absorption of the system, even at low excitation intensities. The degree of light coupling can be altered by tuning the angle of light incidence, thereby varying the nonlinear transmittance of the microcavity structure. The proposed system can act as an angle-tunable nonlinear optical switch that works for laser pulses, with high attenuation at normal incidence and high transmittance at oblique incidence. Our findings provide a comprehensive understanding of the resonant light–matter interactions in tailored photonic crystal structures and how these interactions nonlinearly alter the optical properties, with potential for use in photonic applications.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpcc.3c02224
We present a density functional theory study of the oxygen reduction reaction (ORR) on a single atom catalyst embedded in graphene, namely, TM–N4–C (TM = Fe and Co), using the effective screening medium method combined with the reference interaction site model (ESM-RISM). It was found that Fe–N4–C and Co–N4–C show comparable ORR activities from the constant electrode potential simulations, in contrast to the results obtained using the constant (neutral) charge simulation in which the superior performance of Co–N4–C has been predicted. The constant potential method allows the variable charge and thus results in a potential dependence of the reaction free energies different from that with the constant charge method in which the potential dependence is included as an ad hoc manner. We suggest the importance of the variable charge in the simulation of the electrochemical reaction, which is enabled by ESM-RISM.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c01923
Water dissociation is a key elementary step in many important surface and catalytic processes. For the adsorption and dissociation of H2O molecules, oxygen defects on oxide surfaces usually play an essential role. Here, using density functional theory calculations combined with ab initio molecular dynamics simulations, we propose an interfacial model system where a molybdenum oxide cluster is supported on a reduced MoO3–x surface and investigate the adsorption and dissociation of H2O at the interface. It is found that the exposed Mo atoms near oxygen vacancy sites and neighboring oxygen species together create a favorable microscopic environment for the adsorption and dissociation of H2O molecules, resulting in a low dissociation barrier. The above processes are not hindered by the coexistence of CO. This work provides an understanding of H2O dissociation on irregular oxide systems and may aid in the design of relevant catalysts.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c03081
Understanding the fatigue behavior of polymer films under cyclic bending is essential to the design of suitable substrates for flexible electronics. However, bending fatigue remains unclear due to the lack of comprehensive and quantitative investigations across various polymer films. Herein, we quantitatively investigate the bending fatigue behavior of various polymer films with a newly developed multifunctional bending fatigue tester that can precisely evaluate the radius of curvature and heat generation during the fatigue process. Measuring the radius of curvature reveals that the polymer structures affect the surface bending strain and fracture modes, which are critical factors in fatigue life. Furthermore, heat is accumulated in polymer films under high-rate cyclic bending, leading to thermal degradation and a shortening of the fatigue life. These investigations provide us with an effective variable for machine learning and improve the prediction accuracy of the fatigue life. The resultant perspectives enable us to comprehend the fatigue behavior and fatigue life of polymer films subjected to cyclic bending, facilitating the development of flexible electronic devices and soft robots.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c00843
Si is a promising anode material for lithium-ion batteries owing to its high theoretical capacity; however, due to its large volume fluctuation during lithiation/delithiation, significant decay in capacity occurs during charge–discharge cycling. Therefore, the selection of appropriate lithiation/delithiation conditions is important to suppress capacity decay. In this study, the cycling performance of silicon-based composite electrodes prepared using a cross-linked polyacrylate binder was examined at different cutoff voltages, and the degradation of the electrolyte and electrodes was investigated through gas chromatography–mass spectrometry (GC-MS) and synchrotron radiation X-ray photoelectron spectroscopy. When silicon–graphite (Si–G) electrodes were examined in a Li cell (with Li metal counter electrode), a rapid decrease in discharge capacity and Coulombic efficiency was observed at delithiation cutoff voltages of >0.7 V, which was attributed to the complete consumption of the electrolyte additive, fluoroethylene carbonate (FEC). After the decrease in FEC content, the main solvents of the electrolyte, such as ethylene carbonate and dimethyl carbonate, underwent electrolyte decomposition reactions and formed co-oligomers. The GC-MS results revealed that the FEC consumption rate increased with increasing delithiation cutoff voltage. Furthermore, higher cutoff voltage leads to oxidative decomposition and elution of the surface passivation film formed at the electrode surface because of the exposure to high voltage. FEC consumption was insignificant in the Si–G//LiFePO4 Li-ion cell (without Li metal in the cell), indicating that Li metal plating/stripping also consumed the FEC additive. The findings of this study can be used to gain insights into the degradation mechanisms of Si-based electrodes and can therefore act as a basis for research and development of Si-based electrodes for lithium-ion batteries.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c01502
The generation and expansion of stacking faults (SFs) during the physical-vapor-transport (PVT) growth of n-type 4H-SiC single-crystal boules are investigated by combining photochemical etching, transmission electron microscopy, microphotoluminescence, and micro-Raman investigations. SFs with the Si–C bilayer stacking sequence of (3,3) in Zhdanov’s notation are found near the seed crystal of the n-type 4H-SiC. Interestingly, we find that the facet region of the n-type 4H-SiC single-crystal boule is free of SFs (3,3). Most of the SFs (3,3) are constrained in the nonfaceted region of n-type 4H-SiC. Micro-Raman analysis indicates that the shear stress exerted in the nonfacet region gives rise to the formation and expansion of SFs (3,3), which releases the shear stress during the PVT growth of n-type 4H-SiC single-crystal boules. Due to the differences of nitrogen concentrations and growth velocities between the facet and nonfacet regions of the n-type 4H-SiC single-crystal boule, high compressive stress appears in the interface of the facet and nonfacet regions, which impedes the expansion of SFs (3,3). Furthermore, the shear stress in the facet region of a PVT-grown n-type 4H-SiC single-crystal boule is nearly zero, which eliminates the generation and expansion of SFs in the 4H-SiC single-crystal boule.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c02855
Hydrothermal synthesis of molybdenum disulfide (MoS2) with varying S/Mo precursor ratios results in nanoparticle formation with the 2H-crystallographic phase, alongside a significant content of molybdenum reduced oxide (MoO3–x), as confirmed by Raman and X-ray photoelectron spectroscopy (XPS) measurements. Three distinct paramagnetic defect centers are identified by low-temperature electron paramagnetic resonance (EPR) measurements, with the spins localized around sulfur vacancy centers offering the strongest signal. Oxygen vacancies present in the MoO3–x offer the longest spin dephasing time (7.19 μs), whereas the spins localized in Mo-antisites show the fastest spin dephasing. Temperature-dependent resistivity measurements disclose a transition from three-dimensional variable range hopping (3D-VRH) to thermally activated transport (TAT), where the transition temperature (Ttr) correlates with the MoO3–x content and the activation energy of TAT transport correlates to the sample morphology. Energy associated with the 3D-VRH transport, on the other hand, can be correlated with the degree of disorderedness of the samples. Annealing in an inert environment is found to improve the sample crystallinity and enhance the threshold energies of charge transport and homogeneity of the paramagnetic sites.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENERGY & FUELS 能源与燃料1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.80 | 161 | Science Citation Index Science Citation Index Expanded | Not |
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